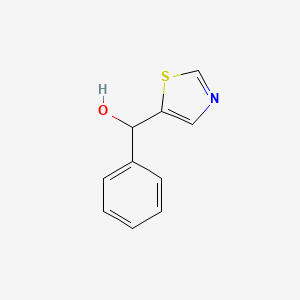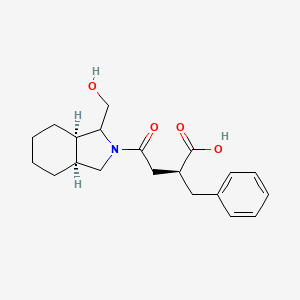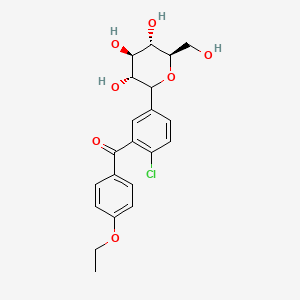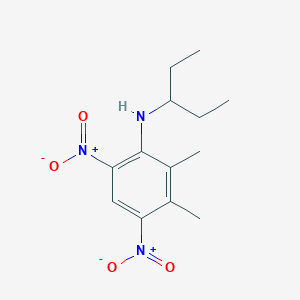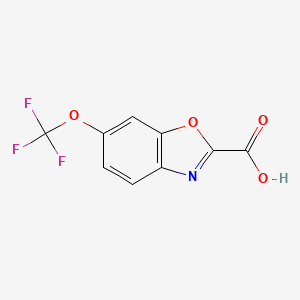
6-(Trifluoromethoxy)-1,3-benzoxazole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Trifluoromethoxy)-1,3-benzoxazole-2-carboxylic acid is a compound that belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The trifluoromethoxy group (-OCF3) attached to the benzoxazole ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(trifluoromethoxy)-1,3-benzoxazole-2-carboxylic acid typically involves the introduction of the trifluoromethoxy group onto a benzoxazole scaffold. One common method is the trifluoromethoxylation of a suitable precursor, such as a 1,3-benzoxazole derivative, using trifluoromethoxylating reagents. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale trifluoromethoxylation reactions using specialized equipment to handle the reagents and conditions safely. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
6-(Trifluoromethoxy)-1,3-benzoxazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzoxazole ring.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzoxazole derivatives, while substitution reactions can produce a variety of functionalized benzoxazole compounds.
科学的研究の応用
6-(Trifluoromethoxy)-1,3-benzoxazole-2-carboxylic acid has several scientific research applications, including:
Biology: The compound’s unique properties make it useful in studying biological systems, including enzyme inhibition and receptor binding studies.
作用機序
The mechanism of action of 6-(trifluoromethoxy)-1,3-benzoxazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit voltage-dependent sodium channels, which are involved in the transmission of nerve impulses . This inhibition can lead to neuroprotective effects, making the compound of interest in the treatment of neurodegenerative diseases .
類似化合物との比較
Similar Compounds
2-Amino-6-(trifluoromethoxy)benzoxazole: A derivative with similar neuroprotective properties.
Uniqueness
6-(Trifluoromethoxy)-1,3-benzoxazole-2-carboxylic acid is unique due to its specific trifluoromethoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and lipophilicity, such as in drug development and material science .
特性
分子式 |
C9H4F3NO4 |
|---|---|
分子量 |
247.13 g/mol |
IUPAC名 |
6-(trifluoromethoxy)-1,3-benzoxazole-2-carboxylic acid |
InChI |
InChI=1S/C9H4F3NO4/c10-9(11,12)17-4-1-2-5-6(3-4)16-7(13-5)8(14)15/h1-3H,(H,14,15) |
InChIキー |
NERLJSSYJDITPI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1OC(F)(F)F)OC(=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


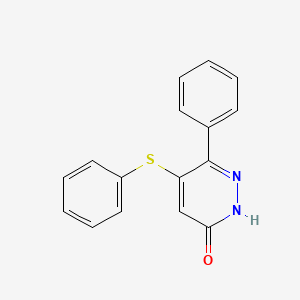
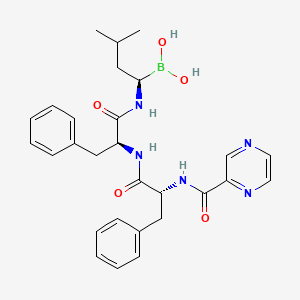
![3-[amino-[2-chloroethyl(2-ethoxyethyl)amino]phosphoryl]oxypropan-1-ol](/img/structure/B13855428.png)

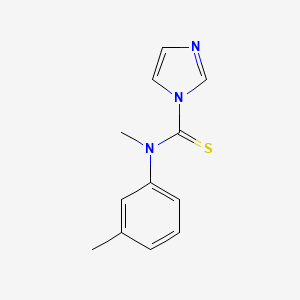
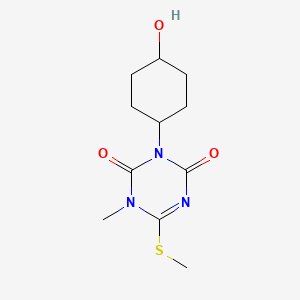
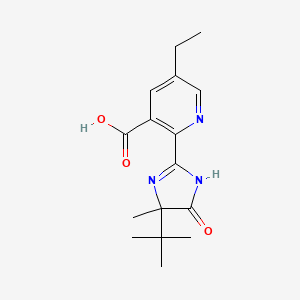
![3-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)-3-oxopropanenitrile](/img/structure/B13855448.png)
